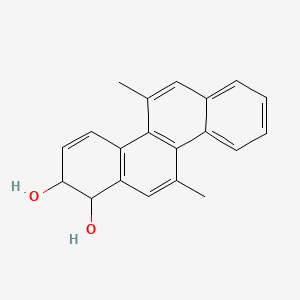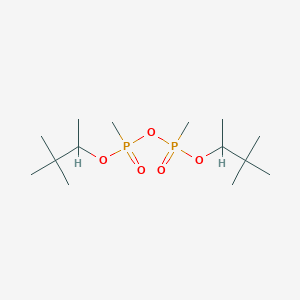
Diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester is a chemical compound with the molecular formula C14H32O5P2 and a molecular weight of 342.348402 . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester typically involves the esterification of diphosphonic acid with 1,2,2-trimethylpropanol under controlled conditions . The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, and carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The raw materials are fed into the reactor, where they undergo esterification, followed by purification steps such as distillation and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester involves its interaction with molecular targets and pathways. The ester groups can undergo hydrolysis to release diphosphonic acid, which can then interact with various enzymes and proteins . The specific pathways involved depend on the context of its application, such as its use in drug delivery or as a reagent in chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Diphosphonic acid, dimethyl-, bis(1,2,2-trimethylpropyl) ester is unique due to its specific ester groups and the presence of two phosphorus atoms. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
81397-56-0 |
|---|---|
Fórmula molecular |
C14H32O5P2 |
Peso molecular |
342.35 g/mol |
Nombre IUPAC |
3-[[3,3-dimethylbutan-2-yloxy(methyl)phosphoryl]oxy-methylphosphoryl]oxy-2,2-dimethylbutane |
InChI |
InChI=1S/C14H32O5P2/c1-11(13(3,4)5)17-20(9,15)19-21(10,16)18-12(2)14(6,7)8/h11-12H,1-10H3 |
Clave InChI |
CGKYNYPOXYSJFN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)(C)C)OP(=O)(C)OP(=O)(C)OC(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





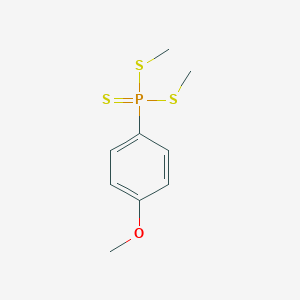
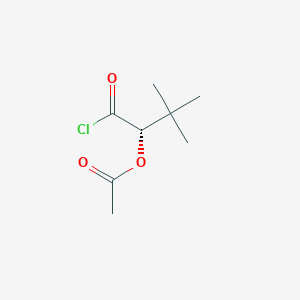
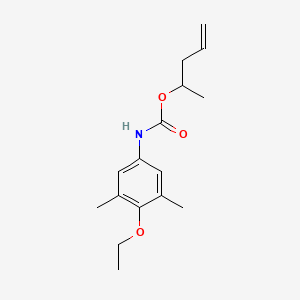
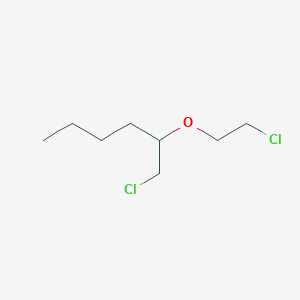
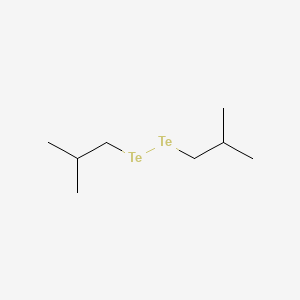
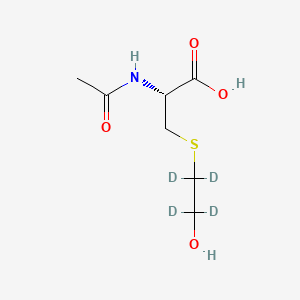
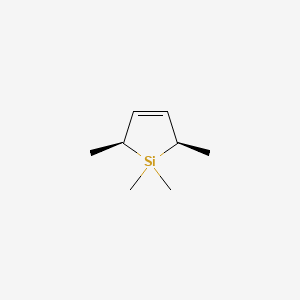

![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)
![2,2,2-Trifluoro-N-[(trifluoroacetyl)oxy]ethanimidoyl chloride](/img/structure/B14419365.png)
